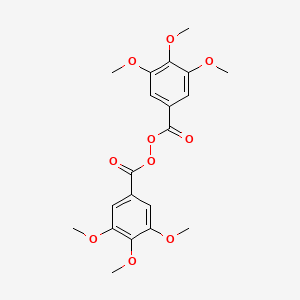

Bis(3,4,5-trimethoxybenzoyl) peroxide

Beschreibung

Bis(3,4,5-trimethoxybenzoyl) peroxide is a synthetic organic peroxide characterized by two 3,4,5-trimethoxybenzoyl groups linked via a peroxide bridge. The 3,4,5-trimethoxy substitution on the benzoyl moiety is critical for its chemical and biological properties, as evidenced by studies showing enhanced activity in derivatives retaining this group .

Eigenschaften

Molekularformel |

C20H22O10 |

|---|---|

Molekulargewicht |

422.4 g/mol |

IUPAC-Name |

(3,4,5-trimethoxybenzoyl) 3,4,5-trimethoxybenzenecarboperoxoate |

InChI |

InChI=1S/C20H22O10/c1-23-13-7-11(8-14(24-2)17(13)27-5)19(21)29-30-20(22)12-9-15(25-3)18(28-6)16(10-12)26-4/h7-10H,1-6H3 |

InChI-Schlüssel |

WWJZNGBQIGHXNO-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OOC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,4,5-trimethoxybenzoyl) peroxide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired peroxide bond.

Industrial Production Methods

In industrial settings, the production of Bis(3,4,5-trimethoxybenzoyl) peroxide may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include purification steps such as recrystallization to obtain a high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(3,4,5-trimethoxybenzoyl) peroxide undergoes various chemical reactions, including:

Oxidation: The peroxide bond can participate in oxidation reactions, often leading to the formation of radicals.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The methoxy groups can be substituted under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with Bis(3,4,5-trimethoxybenzoyl) peroxide include hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from reactions involving Bis(3,4,5-trimethoxybenzoyl) peroxide depend on the type of reaction. For example, oxidation reactions may produce radicals, while reduction reactions yield alcohols.

Wissenschaftliche Forschungsanwendungen

Bis(3,4,5-trimethoxybenzoyl) peroxide has several scientific research applications:

Chemistry: It is used as an initiator in polymerization reactions due to its ability to generate radicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug delivery systems.

Industry: It is used in the synthesis of various organic compounds and as a cross-linking agent in polymer production.

Wirkmechanismus

The mechanism of action of Bis(3,4,5-trimethoxybenzoyl) peroxide involves the generation of radicals through the cleavage of the peroxide bond. These radicals can then participate in various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Peroxides

Dibenzoyl Peroxide and Halogenated Derivatives

Dibenzoyl peroxide (DBP) is a well-studied analogue lacking methoxy substituents. Key differences include:

However, its commercial use is less documented than DBP.

Functional Analogues with 3,4,5-Trimethoxybenzoyl Moieties

TMECG (3-O-(3,4,5-Trimethoxybenzoyl)-(-)-Epicatechin)

TMECG, a catechin derivative, demonstrates high bioavailability and antiproliferative activity against cancer cell lines (IC₅₀ values in low μM range) . Unlike the peroxide, TMECG’s activity stems from its ability to inhibit dihydrofolate reductase (DHFR), highlighting the versatility of the trimethoxybenzoyl group in drug design.

Reserpine Derivatives

Reserpine incorporates a 3,4,5-trimethoxybenzoyl ester group and exhibits antibacterial and antioxidant properties. Its complex structure (C₃₃H₄₀N₂O₉) enables membrane penetration, a trait shared with Bis(3,4,5-trimethoxybenzoyl) peroxide due to lipophilic methoxy groups .

1,2,4-Triazole Antioxidants

1,2,4-Triazole derivatives synthesized using 3,4,5-trimethoxybenzoyl chloride show moderate to strong radical scavenging activity. For example, compound 8b (SC₅₀ = 49.4 μM) outperforms trolox (reference antioxidant) in DPPH assays, suggesting the trimethoxy group enhances electron donation in redox reactions .

Impact of Substituent Modifications on Activity

Evidence from isatin-based derivatives (Tables 1–2 in ) reveals:

- 5-Methoxy/5-Iodo Substitutions : Retain or slightly improve activity compared to the parent compound.

- 5-Trifluoromethoxy/5-Amino Groups: Reduce activity, indicating steric or electronic incompatibility. This underscores the sensitivity of the trimethoxybenzoyl group to structural alterations, a trend applicable to Bis(3,4,5-trimethoxybenzoyl) peroxide’s reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.